Racecadotril-d5

Vue d'ensemble

Description

Racécadotril-d5, également connu sous le nom d'Acetorphan-d5, est un dérivé marqué au deutérium du Racécadotril. Le Racécadotril est un promédicament de la thiorphan, qui agit comme un inhibiteur de la néprilysine (NEP). Ce composé est principalement utilisé comme un étalon interne pour la quantification du Racécadotril par chromatographie en phase gazeuse (GC) ou chromatographie liquide couplée à la spectrométrie de masse (LC-MS) . Le Racécadotril est connu pour ses propriétés antidiarrhéiques, réduisant la sécrétion d'eau et d'électrolytes dans l'intestin sans affecter la motilité intestinale .

Applications De Recherche Scientifique

Racecadotril-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is as an internal standard in the quantification of Racecadotril by GC or LC-MS . This compound is also used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Racecadotril .

In medicine, this compound is used to study the efficacy and safety of Racecadotril in treating acute diarrhea in children and adults . It is also employed in the development of new formulations and drug delivery systems .

Mécanisme D'action

Racecadotril-d5, like Racecadotril, acts as a prodrug of thiorphan, an inhibitor of enkephalinase, a cell membrane peptidase enzyme. By inhibiting enkephalinase, this compound increases the concentration of enkephalins, which activate opioid receptors and reduce the secretion of water and electrolytes into the intestinal lumen . This mechanism helps alleviate symptoms of acute diarrhea without affecting intestinal motility .

Safety and Hazards

Orientations Futures

Racecadotril, the non-deuterated form of Racecadotril-d5, has been found to be more efficacious than other treatments for acute diarrhea in children, except for loperamide . This supports the use of racecadotril in the treatment of acute diarrhea in children, suggesting potential future directions for the use of this compound .

Analyse Biochimique

Biochemical Properties

Racecadotril-d5, like Racecadotril, acts as a potent inhibitor of neutral endopeptidase (NEP), an enzyme that breaks down enkephalins . The inhibition of NEP by this compound leads to an increase in the levels of endogenous enkephalins .

Cellular Effects

This compound, through its action as a NEP inhibitor, can influence various cellular processes. It has been shown to reduce the secretion of water and electrolytes into the intestine, without affecting intestinal motility . This antisecretory effect is particularly beneficial in the treatment of acute diarrhea .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of NEP, leading to increased levels of endogenous enkephalins . These enkephalins can then interact with opioid receptors, leading to a decrease in the secretion of water and electrolytes into the gut .

Temporal Effects in Laboratory Settings

Studies on Racecadotril have shown that it can significantly reduce the duration of symptoms in patients with acute diarrhea .

Metabolic Pathways

This compound, as a deuterium-labeled version of Racecadotril, is likely to be involved in similar metabolic pathways. Racecadotril is metabolized in the liver .

Transport and Distribution

Racecadotril is known to be distributed throughout the body and is metabolized in the liver .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

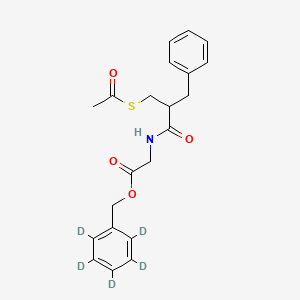

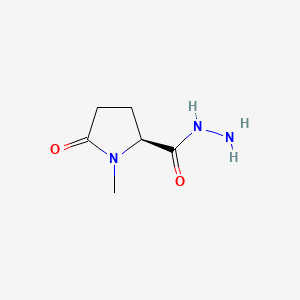

La synthèse du Racécadotril-d5 implique l'incorporation d'atomes de deutérium dans la structure moléculaire du Racécadotril. Une méthode courante comprend la réaction de l'acide benzylacrylique avec l'acide thioacétique, suivie d'une distillation pour éliminer l'acide thioacétique non réagi. Le produit résultant est ensuite condensé avec le sel de para-toluène-sulfonate de benzyl glycinate en présence de dichlorométhane (CH2Cl2), et cristallisé dans un solvant alcoolique pour obtenir du Racécadotril avec une pureté élevée .

Méthodes de production industrielle

La production industrielle du Racécadotril-d5 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle précis des conditions réactionnelles, telles que la température, la pression et la composition du solvant, pour garantir un rendement et une pureté élevés. L'utilisation de réactifs deutérés est cruciale dans la production de Racécadotril-d5 pour obtenir le marquage isotopique souhaité .

Analyse Des Réactions Chimiques

Types de réactions

Le Racécadotril-d5 subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la réduction. La dégradation hydrolytique est une réaction importante, où le composé est soumis à des conditions acides ou alcalines, conduisant à la formation de produits de dégradation .

Réactifs et conditions courants

Hydrolyse : Réalisée en solution méthanolique en conditions acides ou alcalines.

Oxydation : Implique généralement l'utilisation d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Implique des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium aluminium.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent la thiorphan, le métabolite actif du Racécadotril, et d'autres produits de dégradation qui peuvent être analysés à l'aide de techniques chromatographiques .

Applications de la recherche scientifique

Le Racécadotril-d5 est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Son application principale est comme étalon interne dans la quantification du Racécadotril par GC ou LC-MS . Ce composé est également utilisé dans les études pharmacocinétiques pour comprendre l'absorption, la distribution, le métabolisme et l'excrétion (ADME) du Racécadotril .

En médecine, le Racécadotril-d5 est utilisé pour étudier l'efficacité et l'innocuité du Racécadotril dans le traitement de la diarrhée aiguë chez les enfants et les adultes . Il est également utilisé dans le développement de nouvelles formulations et systèmes d'administration de médicaments .

Mécanisme d'action

Le Racécadotril-d5, comme le Racécadotril, agit comme un promédicament de la thiorphan, un inhibiteur de l'enképhalinase, une enzyme peptidase membranaire cellulaire. En inhibant l'enképhalinase, le Racécadotril-d5 augmente la concentration des enképhalines, qui activent les récepteurs opioïdes et réduisent la sécrétion d'eau et d'électrolytes dans la lumière intestinale . Ce mécanisme contribue à soulager les symptômes de la diarrhée aiguë sans affecter la motilité intestinale .

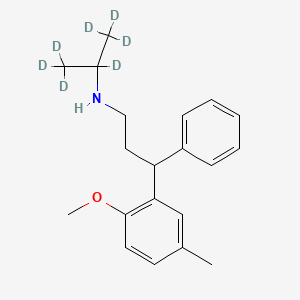

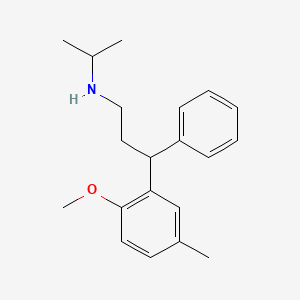

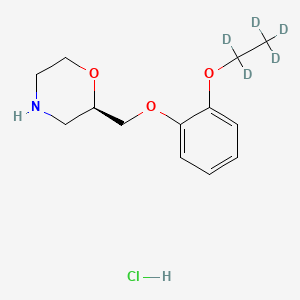

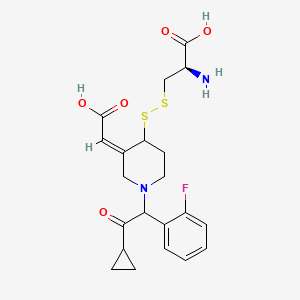

Comparaison Avec Des Composés Similaires

Le Racécadotril-d5 est comparé à d'autres inhibiteurs de la NEP tels que la lopéramide, le Saccharomyces boulardii et l'octréotide. Bien que la lopéramide soit efficace pour réduire la diarrhée, elle provoque souvent une constipation de rebond et une gêne abdominale . Le Saccharomyces boulardii est un probiotique aux propriétés antidiarrhéiques mais est moins efficace que le Racécadotril . L'octréotide, utilisé dans les cas graves, est plus efficace mais présente un risque plus élevé d'effets indésirables .

Composés similaires

Lopéramide : Un agoniste des récepteurs opioïdes utilisé pour traiter la diarrhée.

Saccharomyces boulardii : Un probiotique utilisé pour la santé gastro-intestinale.

Octreotide : Un analogue de la somatostatine utilisé dans les cas de diarrhée sévère.

Le Racécadotril-d5 se distingue par son mécanisme d'action unique, sa meilleure tolérance et ses effets secondaires moins nombreux par rapport à ces composés .

Propriétés

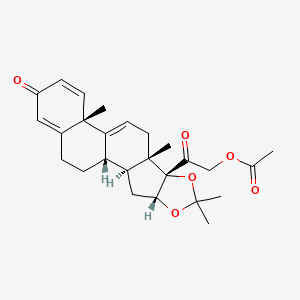

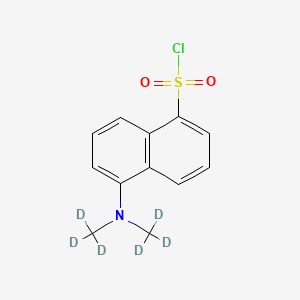

IUPAC Name |

(2,3,4,5,6-pentadeuteriophenyl)methyl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/i3D,6D,7D,10D,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUOJXZPIYUATO-LKOJFEAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)CNC(=O)C(CC2=CC=CC=C2)CSC(=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Diethylamino)methyl]-4-nitrophenol-d10](/img/structure/B588070.png)

![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)